
N~1~-(2-isopropylphenyl)glycinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a glycinamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-isopropylphenyl)glycinamide hydrochloride typically involves the reaction of 2-isopropylaniline with glycine derivatives under controlled conditions. The process can be summarized as follows:
Starting Materials: 2-Isopropylaniline and glycine or its derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 2-isopropylaniline is reacted with glycine in a suitable solvent, such as dichloromethane, under stirring at room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N1-(2-isopropylphenyl)glycinamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: N1-(2-Isopropylphenyl)glycinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N1-(2-isopropylphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride can be compared with other glycinamide derivatives:
N~1~-(2-Methylphenyl)glycinamide: Similar structure but with a methyl group instead of an isopropyl group.
N~1~-(2-Ethylphenyl)glycinamide: Contains an ethyl group instead of an isopropyl group.
N~1~-(2-Propylphenyl)glycinamide: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in N1-(2-isopropylphenyl)glycinamide hydrochloride imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other glycinamide derivatives and valuable for specific applications.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-amino-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI 键 |
SJPAKDGOHSOCNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



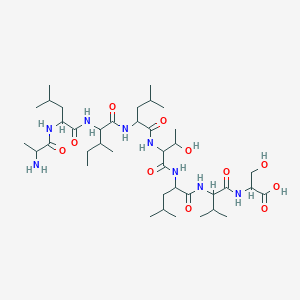
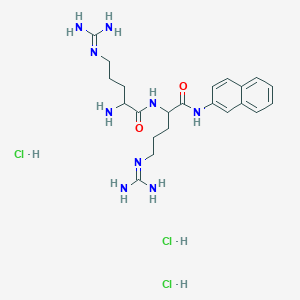
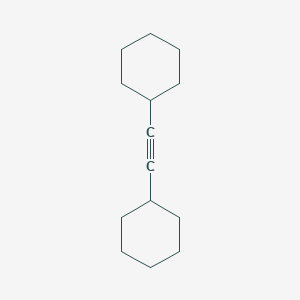
![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)




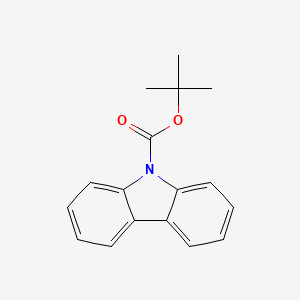

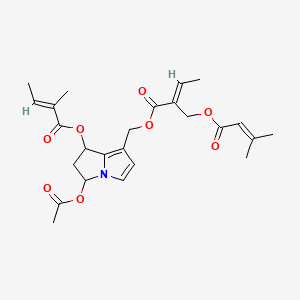
![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)

